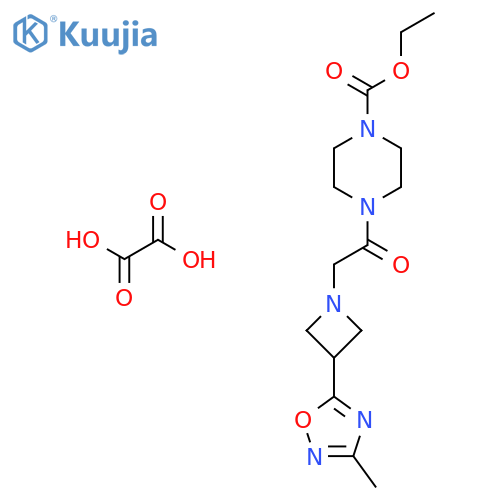Cas no 1351611-94-3 (Ethyl 4-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate)

1351611-94-3 structure
商品名:Ethyl 4-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate
Ethyl 4-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate 化学的及び物理的性質
名前と識別子
-
- ethyl 4-[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl]piperazine-1-carboxylate;oxalic acid
- VU0530745-1
- F6064-0352
- 1351611-94-3
- AKOS026686600
- ethyl 4-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate
- ETHYL 4-{2-[3-(3-METHYL-1,2,4-OXADIAZOL-5-YL)AZETIDIN-1-YL]ACETYL}PIPERAZINE-1-CARBOXYLATE; OXALIC ACID
- Ethyl 4-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate
-
- インチ: 1S/C15H23N5O4.C2H2O4/c1-3-23-15(22)20-6-4-19(5-7-20)13(21)10-18-8-12(9-18)14-16-11(2)17-24-14;3-1(4)2(5)6/h12H,3-10H2,1-2H3;(H,3,4)(H,5,6)
- InChIKey: DTPYRSBYQSXRER-UHFFFAOYSA-N
- ほほえんだ: O1C(C2CN(CC(N3CCN(C(=O)OCC)CC3)=O)C2)=NC(C)=N1.OC(C(=O)O)=O
計算された属性
- せいみつぶんしりょう: 427.17031277g/mol
- どういたいしつりょう: 427.17031277g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 11
- 重原子数: 30
- 回転可能化学結合数: 6
- 複雑さ: 534
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 167Ų
Ethyl 4-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6064-0352-2mg |
ethyl 4-{2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl}piperazine-1-carboxylate; oxalic acid |
1351611-94-3 | 90%+ | 2mg |
$59.0 | 2023-05-20 | |
| Life Chemicals | F6064-0352-2μmol |
ethyl 4-{2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl}piperazine-1-carboxylate; oxalic acid |
1351611-94-3 | 90%+ | 2μl |
$57.0 | 2023-05-20 | |
| Life Chemicals | F6064-0352-1mg |
ethyl 4-{2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl}piperazine-1-carboxylate; oxalic acid |
1351611-94-3 | 90%+ | 1mg |
$54.0 | 2023-05-20 |
Ethyl 4-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate 関連文献
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
1351611-94-3 (Ethyl 4-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate) 関連製品
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
